
N-Boc-phenyl-d5-alaninal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-phenyl-d5-alaninal is an isotope-labeled amino aldehyde . It has a molecular weight of 254.34 and a molecular formula of C14H14D5NO3 . This compound is a potent inhibitor of human cathepsin K .
Molecular Structure Analysis
The molecular structure of N-Boc-phenyl-d5-alaninal is represented by the formula C14H14D5NO3 . The compound has a molecular weight of 254.34 .Applications De Recherche Scientifique
Covalent Tethering to Electrode Surfaces
N-Boc derivatives, including N-Boc-phenyl-d5-alaninal, have been utilized for covalent tethering of organic functionalities to the surface of glassy carbon electrodes. This application is significant in electrochemistry, where the organic linkers are covalently attached to electrode surfaces to enable the subsequent attachment of redox-active groups. The technique provides a versatile method for modifying electrode surfaces for various electrochemical applications (Chrétien et al., 2008).
Photophysical Studies
The N-Boc-phenyl-d5-alaninal derivative has been studied for its solvatochromic properties, which are essential in photophysical research. These studies explore how the fluorescence and absorption spectra of compounds change with the solvent polarity, providing insights into the electronic properties and interactions of these compounds in various environments (Guzow et al., 2005).
Polymer Synthesis
N-Boc-phenyl-d5-alaninal derivatives have been incorporated into methacrylate polymers via the reversible addition-fragmentation chain transfer (RAFT) polymerization process. These polymers, containing chiral amino acid moieties, have applications in creating pH-responsive materials suitable for drug delivery and gene transfer technologies. The technique allows for the controlled synthesis of amino acid-based polymers with specific molecular weights and properties (Kumar et al., 2012).
Enantioselective Synthesis
Research has shown the utility of N-Boc-phenyl-d5-alaninal in the synthesis of complex organic molecules, highlighting its role in enabling enantioselective reactions. Such applications are critical in the synthesis of pharmaceuticals and biologically active compounds, where the control of stereochemistry is essential (Marshall & Mulhearn, 2005).
Fluorescent Probes and Drug Delivery Systems
N-Boc-phenyl-d5-alaninal derivatives have been explored as components of fluorescent probes and drug delivery systems, where their photophysical properties and chemical functionalities can be harnessed for biomedical applications. These compounds offer potential as tools for imaging, diagnostics, and targeted therapy (Alnoman et al., 2019).
Mécanisme D'action
Propriétés
IUPAC Name |
tert-butyl N-[(2S)-1-oxo-3-(2,3,4,5,6-pentadeuteriophenyl)propan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m0/s1/i4D,5D,6D,7D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTYRNPLVNMVPQ-GDXCVVTOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C=O)NC(=O)OC(C)(C)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675722 |
Source


|
| Record name | tert-Butyl [(2S)-1-oxo-3-(~2~H_5_)phenylpropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217724-86-1 |
Source


|
| Record name | tert-Butyl [(2S)-1-oxo-3-(~2~H_5_)phenylpropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2](/img/structure/B563633.png)

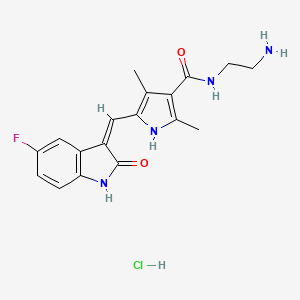

![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane](/img/structure/B563643.png)
![4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol](/img/structure/B563644.png)
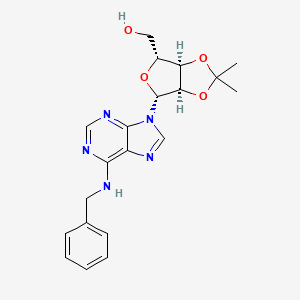
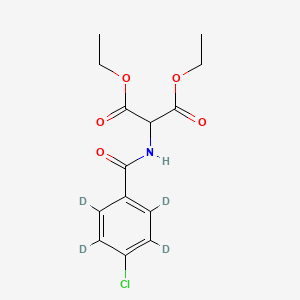
![2-[(R)-benzhydrylsulfinyl]acetic acid;cumene](/img/structure/B563648.png)
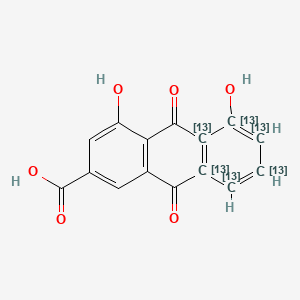
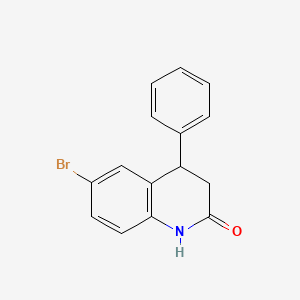
![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5](/img/structure/B563655.png)
![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]-6-chloroguanine-d5](/img/structure/B563656.png)